molecular formula C39H52N2O4S B12502468 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha

2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha

Cat. No.: B12502468
M. Wt: 644.9 g/mol
InChI Key: XIKHCNDMEGATRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid, also known as Boc-Dap-OH, is a derivative of amino acids. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a triphenylmethyl (trityl) group, which are used to protect the amino and sulfanyl groups, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid typically involves the protection of amino acids. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group and triphenylmethyl chloride (Trt-Cl) to protect the sulfanyl group. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The compound acts primarily as a protected amino acid derivative. The Boc and Trt groups protect the amino and sulfanyl groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and sulfanyl groups can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid is unique due to the presence of both Boc and Trt protective groups, which provide dual protection during peptide synthesis. This dual protection allows for more complex and selective synthesis of peptides compared to compounds with only one protective group .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S.C12H23N/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKHCNDMEGATRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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